molecular formula C18H12F3NO3S B2754906 Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate CAS No. 477847-54-4

Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B2754906
CAS No.: 477847-54-4
M. Wt: 379.35
InChI Key: JNZUIOAPXCAVTC-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a trifluoromethyl-substituted benzoyl group at the 5-position and a methyl ester at the 2-position. Its synthesis likely involves coupling reactions, such as amide bond formation between a benzothiophene-2-carboxylate precursor and 3-(trifluoromethyl)benzoyl chloride. Similar methodologies are described in copper-catalyzed cross-coupling reactions for related benzothiophene derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical in medicinal and agrochemical applications .

Properties

IUPAC Name

methyl 5-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S/c1-25-17(24)15-9-11-8-13(5-6-14(11)26-15)22-16(23)10-3-2-4-12(7-10)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUIOAPXCAVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₆F₃N₃O₃S
  • Molecular Weight : 425.45 g/mol
  • IUPAC Name : Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate

The compound features a benzothiophene core, which is known for its potential in various biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Anticancer Activity

This compound has shown promise as an anticancer agent. Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Cell Line IC₅₀ Value (µM) Reference
HeLa15.72
MCF-718.00
A54912.50

These results indicate that the compound possesses significant cytotoxic effects, making it a candidate for further development as an anticancer drug.

Antimicrobial Properties

Research has suggested that benzothiophene derivatives exhibit antimicrobial activity. The specific compound has been tested against various bacterial strains, showing effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Cholinesterase Inhibition

The compound also exhibits inhibitory activity against cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's disease.

Enzyme IC₅₀ Value (µM) Reference
Acetylcholinesterase20.8
Butyrylcholinesterase121.7

This activity indicates that the compound could be explored for cognitive enhancement or neuroprotective therapies.

Case Study 1: Anticancer Efficacy Assessment

A study was conducted to evaluate the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations over a period of 48 hours, resulting in a significant reduction in cell viability at concentrations above 50 µM.

Case Study 2: Antimicrobial Activity Evaluation

In another study, the antimicrobial efficacy of this compound was tested against common pathogens associated with hospital-acquired infections. The results indicated that the compound showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound Benzothiophene 5-(3-Trifluoromethylbenzamido), 2-COOMe ~383.3* Not reported Under investigation
Methyl 3-Amino-1-benzothiophene-2-carboxylate Benzothiophene 3-NH₂, 2-COOMe 207.2 107–108 Synthetic intermediate
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate Thiophene 5-Acetamido, 3-Me, 2,4-COOEt 313.3 Not reported Antimicrobial research
Metsulfuron Methyl Ester Triazine Sulfonylurea bridge, 2-COOMe 381.4 158–163 Herbicide

*Estimated based on structural formula.

Table 2: Functional Group Impact on Properties
Functional Group Effect on Lipophilicity (LogP) Biological Relevance
Trifluoromethyl ↑↑ (Highly lipophilic) Enhances metabolic stability
Benzoylamino ↑ (Moderate increase) Improves target binding affinity
Methyl ester ↓ (Polar) Facilitates solubility in formulations
Sulfonylurea bridge ↓ (Polar) Critical for herbicidal activity

Research Implications

The target compound’s benzothiophene core and trifluoromethylbenzoylamino group position it uniquely for applications in medicinal chemistry, particularly in kinase inhibition or antiviral therapy. Its synthetic route shares similarities with intermediates described in and , suggesting scalable production via catalytic cross-coupling . Comparative analysis with sulfonylureas () and thiophenes () highlights the importance of core structure and substituent selection in dictating mechanism and efficacy. Further studies should explore its pharmacokinetic profile and target selectivity.

Biological Activity

Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate (CAS No. 477847-54-4) is a complex organic compound belonging to the benzothiophene class. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its potential biological activity. This article provides a detailed overview of its biological activities, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H12F3N2O3SC_{18}H_{12}F_3N_2O_3S. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₂F₃N₂O₃S
CAS Number477847-54-4

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds and participate in π-π stacking interactions, which can lead to the inhibition or activation of various biological pathways. This property is crucial for its potential applications in medicinal chemistry, particularly in developing anti-inflammatory and anticancer agents.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

  • Cell Lines Tested :
    • Human pancreatic adenocarcinoma (BxPC-3)
    • Human epithelioid pancreatic carcinoma (Panc-1)

The compound showed IC50 values of approximately 0.051 µM against BxPC-3 and 0.066 µM against Panc-1 cells, indicating strong cytotoxic effects compared to normal human lung fibroblasts (WI38), which had an IC50 value of 0.36 µM .

Case Studies and Research Findings

  • Antiproliferative Studies :
    A study evaluated the antiproliferative activity of similar compounds within the benzothiophene family. The findings suggested that structural modifications, such as the incorporation of trifluoromethyl groups, significantly enhance anticancer potency through mechanisms like DNA intercalation and disruption of mitotic processes .
  • Structure-Activity Relationship (SAR) :
    SAR studies have shown that the presence of a trifluoromethyl group can increase drug potency by enhancing lipophilicity and improving binding affinity to target proteins involved in cancer progression .
  • In Vivo Studies :
    Further investigations into the in vivo efficacy of related compounds have indicated promising results in animal models, where these compounds demonstrated reduced tumor growth rates and improved survival outcomes compared to controls .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeObservations
AnticancerStrong cytotoxicity against pancreatic cancer cells; IC50 values < 0.1 µM
MechanismInteraction with enzymes/receptors; potential DNA intercalation
Structural ImpactTrifluoromethyl group enhances potency and lipophilicity

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